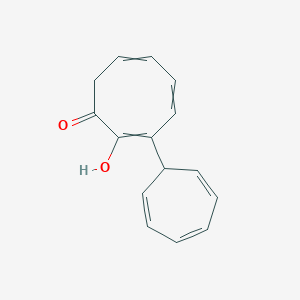
3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered ring with three conjugated double bonds and a ketone group, along with an additional hydroxyl group. This compound is related to tropone and tropolone, which are known for their unique aromatic properties .
Vorbereitungsmethoden
The synthesis of 3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one can be achieved through various methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via Hofmann elimination and bromination . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the compound reacts with reagents like bromine or aniline
Ring Contraction: Under certain conditions, it can undergo ring contraction to form benzoic acid.
Common reagents used in these reactions include potassium hydroxide, bromine, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for their potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its aromatic ring and functional groups. The triene ring and ketone group contribute to its reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include tropone and tropolone, which share the seven-membered ring structure with conjugated double bonds. 3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one is unique due to the presence of both a ketone and a hydroxyl group, which impart distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
61173-52-2 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3-cyclohepta-2,4,6-trien-1-yl-2-hydroxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-11-7-3-6-10-13(15(14)17)12-8-4-1-2-5-9-12/h1-10,12,17H,11H2 |
InChI-Schlüssel |
GUZNUTIPSAGZEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC(=C(C1=O)O)C2C=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


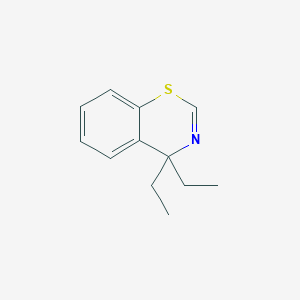
![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)
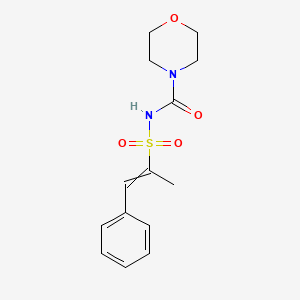

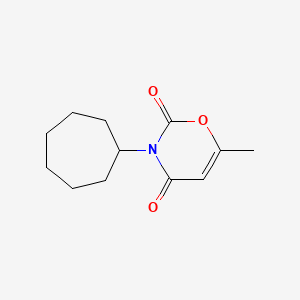
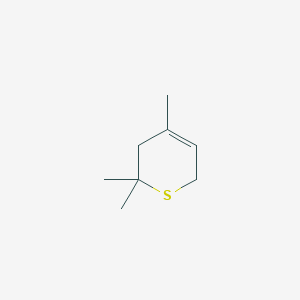
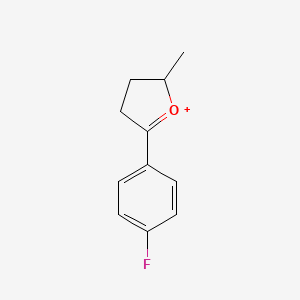
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
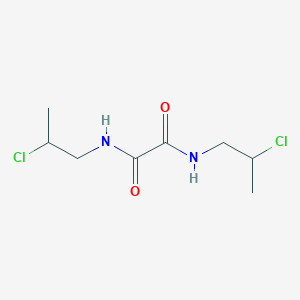
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
